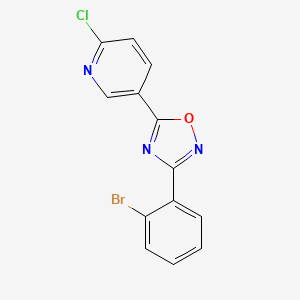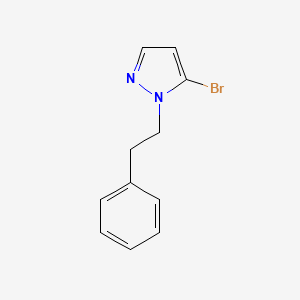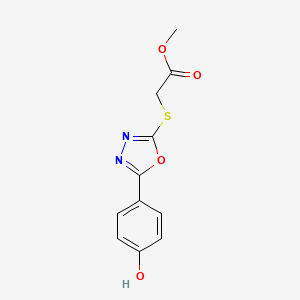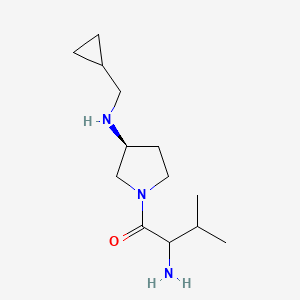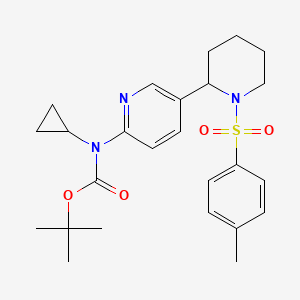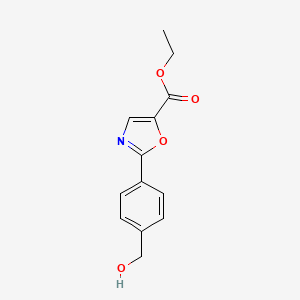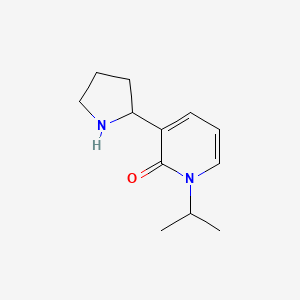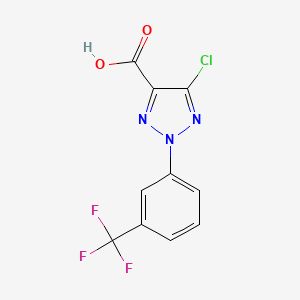
N,6-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,6-Dimetil-5-(1-propilpirrolidin-2-il)piridin-2-amina es un compuesto químico con la fórmula molecular C14H23N3 y un peso molecular de 233,35 g/mol . Este compuesto es conocido por su estructura única, que incluye un anillo de piridina sustituido con un grupo propilpirrolidina y dos grupos metilo. Es un químico versátil que encuentra aplicaciones en diversos campos debido a sus propiedades distintivas.
Métodos De Preparación
La síntesis de N,6-Dimetil-5-(1-propilpirrolidin-2-il)piridin-2-amina implica varios pasos. Un método común incluye la reacción de 2-aminopiridina con propilpirrolidina bajo condiciones específicas. La reacción generalmente requiere un catalizador y se lleva a cabo en un disolvente orgánico. El proceso implica calentar los reactivos a una temperatura específica y mantener la reacción durante un cierto período para asegurar la conversión completa .
Los métodos de producción industrial a menudo implican síntesis a gran escala utilizando condiciones de reacción similares, pero optimizadas para obtener mayores rendimientos y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación asegura la producción eficiente de N,6-Dimetil-5-(1-propilpirrolidin-2-il)piridin-2-amina de alta pureza .
Análisis De Reacciones Químicas
N,6-Dimetil-5-(1-propilpirrolidin-2-il)piridin-2-amina experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio. Las reacciones de sustitución a menudo implican agentes halogenantes o nucleófilos .
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación del compuesto puede conducir a la formación de los correspondientes N-óxidos, mientras que la reducción puede producir derivados de aminas. Las reacciones de sustitución pueden introducir diferentes grupos funcionales en el anillo de piridina, mejorando la versatilidad del compuesto .
Aplicaciones Científicas De Investigación
N,6-Dimetil-5-(1-propilpirrolidin-2-il)piridin-2-amina tiene una amplia gama de aplicaciones en investigación científica. En química, se utiliza como un bloque de construcción para la síntesis de moléculas más complejas. En biología, sirve como un ligando en estudios de unión y como una sonda en ensayos bioquímicos. En medicina, se investiga por sus posibles propiedades terapéuticas, incluido su papel como precursor para el desarrollo de fármacos .
En la industria, este compuesto se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de agroquímicos y productos farmacéuticos. Su estructura y reactividad únicas lo convierten en un activo valioso en diversas aplicaciones de investigación e industriales .
Mecanismo De Acción
El mecanismo de acción de N,6-Dimetil-5-(1-propilpirrolidin-2-il)piridin-2-amina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a receptores o enzimas, modulando su actividad. Las vías y objetivos exactos dependen de la aplicación específica y el sistema biológico involucrado .
Por ejemplo, en ensayos bioquímicos, el compuesto puede actuar como un inhibidor o activador de ciertas enzimas, afectando las vías metabólicas. En química medicinal, puede interactuar con receptores celulares, influyendo en la transducción de señales y las respuestas celulares .
Comparación Con Compuestos Similares
N,6-Dimetil-5-(1-propilpirrolidin-2-il)piridin-2-amina se puede comparar con otros derivados de pirrolidina y piridina. Los compuestos similares incluyen pirrolidina-2,5-diona, pirrolizinas y derivados de prolinol. Estos compuestos comparten similitudes estructurales pero difieren en sus grupos funcionales y reactividad .
Lo que diferencia a N,6-Dimetil-5-(1-propilpirrolidin-2-il)piridin-2-amina es su combinación única de un anillo de piridina con un grupo propilpirrolidina y dos grupos metilo. Esta estructura confiere propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones .
Propiedades
Fórmula molecular |
C14H23N3 |
|---|---|
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
N,6-dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C14H23N3/c1-4-9-17-10-5-6-13(17)12-7-8-14(15-3)16-11(12)2/h7-8,13H,4-6,9-10H2,1-3H3,(H,15,16) |
Clave InChI |
OROIEMVNIFUPNQ-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCCC1C2=C(N=C(C=C2)NC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


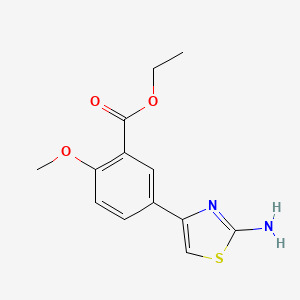
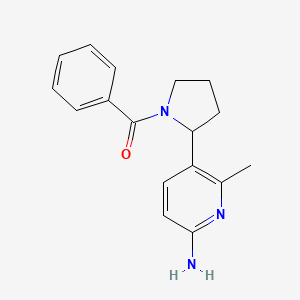
![5-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11797223.png)
